3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine
Description
Properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUZHITXUBOTAH-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with propenylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The propenylamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield pyrazole carboxylic acids.
- Reduction : Reduction reactions can produce amine derivatives.
- Substitution : The amine group can participate in nucleophilic substitution reactions, allowing for the formation of substituted pyrazole derivatives.
These reactions are crucial for developing novel compounds with desired properties for further research and applications.
The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Some notable findings include:
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity by acting as inhibitors of specific enzymes involved in cancer progression .
- AMPK Inhibitors : The compound has been linked to the development of novel AMP-activated protein kinase inhibitors, which are crucial in regulating cellular energy homeostasis and have implications in cancer therapy .
Medicinal Chemistry
The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development. Its mechanism of action typically involves modulating the activity of enzymes or receptors, leading to therapeutic effects.
Case Studies
Several studies have focused on the applications of this compound:
- Synthesis of AMPK Inhibitors : A study demonstrated the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate under mild conditions. This compound was noted for its potential as an AMPK inhibitor, highlighting the relevance of pyrazole derivatives in anticancer drug development .
- Biological Activity Evaluation : Another research effort evaluated the biological activity of similar pyrazole derivatives, establishing a framework for understanding their potential as therapeutic agents against various diseases .
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Purity/Yield | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₀N₄* | 150.19* | Not reported | Not available | Not reported | Propenylamine chain, pyrazole core |
| 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine | C₇H₁₂N₄ | 187.67 | 956786-61-1 | Not available | 95% purity | Methyl at pyrazole 5-position |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₄ | 214.28 | Not reported | 104.0–107.0 | 17.9% yield | Pyridine substituent, cyclopropylamine |
| 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine | C₈H₁₂N₆ | 216.24 | 2056-66-8 | Not available | Not reported | Bis-pyrazole structure |
| 3-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-3-hydroxypropanenitrile | C₈H₁₀F₂N₄O | 230.20 | 2228336-04-5 | Not available | Not reported | Difluoromethyl group, nitrile functionality |
*Calculated based on structural analysis.
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its pharmacological potential. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 150.18 g/mol. Its structure can be represented as follows:
This compound features a propene chain attached to a pyrazole moiety, which contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. A study highlighted the potential of pyrazole derivatives as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and cancer metabolism . The compound was synthesized under mild conditions and demonstrated promising results in inhibiting cancer cell proliferation in vitro.
Antimicrobial Activity
Pyrazole compounds have been reported to possess antimicrobial properties. A study on related pyrazole derivatives indicated that they exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties . This opens avenues for its application in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole ring have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in conditions characterized by inflammation .
Synthesis and Evaluation
A notable study synthesized several pyrazolo[3,4-b]pyridine derivatives, including those based on this compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-am | 12.5 | HeLa |
| Derivative A | 15.0 | MCF7 |
| Derivative B | 10.0 | A549 |
This table illustrates the potency of the compound compared to other derivatives.
The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amines exert their biological effects is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, inhibition of AMPK may lead to altered metabolic pathways in cancer cells, promoting cell death while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine and its analogs?
- Methodology : Utilize condensation reactions between propenones and hydrazine derivatives, as demonstrated for structurally related pyrazolines (e.g., 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines) . For allylamine derivatives, amide coupling via reagents like EDCI/HOBt or copper-catalyzed Ullmann-type reactions (e.g., using cesium carbonate and copper(I) bromide) can introduce the propen-1-amine moiety .
- Key Considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates using column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : -NMR and -NMR to confirm proton/carbon environments (e.g., allylic protons at δ 5.2–5.5 ppm, pyrazole ring protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H] at m/z 151.1) .
- X-ray Crystallography : For unambiguous structural determination, refine data using SHELXL, ensuring R1 values < 0.05 for high-resolution datasets .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for pyrazole-based pyrimidines .
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays or carrageenan-induced paw edema models in rodents, as applied to pyrazoline derivatives .
- Cytotoxicity : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in mammalian cell lines .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodology :
- Use SHELXL’s TWIN and BASF commands to model twinning or disorder, particularly for high-symmetry space groups. Validate with R < 0.1 and CC1/2 > 0.8 .
- Compare DFT-calculated geometries (e.g., B3LYP/6-31G(d)) with experimental bond lengths/angles to identify discrepancies in allylamine or pyrazole conformations .
Q. What strategies optimize the compound’s bioactivity through electronic or steric modifications?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position to enhance metabolic stability, as seen in pyrazolo[3,4-d]pyrimidines .
- Scaffold Hybridization : Combine with morpholine or pyrimidine moieties (e.g., via Mannich reactions with formaldehyde/morpholine) to improve solubility and target engagement .
- Covalent Inhibition : Incorporate α,β-unsaturated carbonyls (e.g., vinyl sulfones) for Michael addition-mediated covalent binding to cysteine residues in enzymes .
Q. How can computational methods predict the compound’s reactivity and binding modes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, focusing on the allylamine’s hydrogen-bonding potential .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for reaction optimization .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Data Contradictions and Validation
Q. How to address discrepancies between spectral data and computational predictions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
